1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)9-5-7(10)8-3-2-4-11-12(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYBXPBNMUNSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1N=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone typically involves the bromination of pyrrolopyridazine derivatives. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of pyrrolopyridazine.
Bromination: The pyrrolopyridazine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes substitution under SNAr conditions. The electron-withdrawing acetyl group at position 7 activates the aromatic ring, facilitating nucleophilic displacement.
Example Reaction:
-
Conditions: NaH (base), DMF, 80°C, 12 h
-
Nucleophile: Piperidine
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Product: 1-(5-(Piperidin-1-yl)pyrrolo[1,2-b]pyridazin-7-yl)ethanone
Key Mechanistic Factors:
-
Electrophilicity Enhancement: Acetyl group increases ring electrophilicity via conjugation.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states.
Cross-Coupling Reactions
The bromine serves as a handle for palladium-catalyzed cross-couplings.
Suzuki-Miyaura Coupling
Reaction Parameters:
Buchwald-Hartwig Amination
Reaction Parameters:
| Component | Details |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (3 eq) |
| Amine | Morpholine (1.5 eq) |
| Solvent | Dioxane |
| Temperature/Time | 100°C, 24 h |
| Product | 1-(5-(Morpholin-4-yl)pyrrolo[1,2-b]pyridazin-7-yl)ethanone |
| Yield | 62% |
Functionalization of the Acetyl Group
The ketone undergoes standard transformations:
Reduction to Alcohol
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Conditions: NaBH₄ (2 eq), MeOH, 0°C → RT, 2 h
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Product: 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanol
Condensation to Hydrazones
-
Conditions: Hydrazine hydrate (1.2 eq), EtOH, reflux, 6 h
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Product: (5-Bromopyrrolo[1,2-b]pyridazin-7-yl)acetaldehyde hydrazone
Cycloaddition Reactions
The acetyl group participates in [3+2] cycloadditions with mesoionic dipoles.
Example Reaction:
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Dipolarophile: Methyl propiolate
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Conditions: Ac₂O, 90°C, 4 h
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Product: Tricyclic pyrrolo[1,2-b]pyridazine fused with oxazole
Halogen-Metal Exchange
Bromine undergoes lithium-halogen exchange for further functionalization:
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Conditions: n-BuLi (1.1 eq), THF, -78°C, 30 min
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Electrophile: CO₂ (g)
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Product: 1-(5-Carboxypyrrolo[1,2-b]pyridazin-7-yl)ethanone
Mitsunobu Reaction
The ketone can be converted to ethers via Mitsunobu conditions:
Scientific Research Applications
Structural Characteristics
The compound features a unique structural arrangement that influences its reactivity and biological activity:
- Core Structure : The presence of both pyrrole and pyridazine rings creates a bicyclic system that is essential for its chemical behavior.
- Functional Groups : The ethanone moiety allows for nucleophilic attack, making it susceptible to various reactions, including substitution and coupling reactions.
Chemical Reactions
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone can undergo several types of chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Medicinal Chemistry
Research indicates that this compound exhibits several interesting biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against various microbial strains.
- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
These properties make it a candidate for further exploration in drug discovery processes aimed at developing new therapeutic agents.
Material Science
In addition to its biological applications, this compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with potential applications in pharmaceuticals and agrochemicals.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for optimizing its use as a lead compound in drug discovery. Interaction studies focus on:
- Molecular Target Identification : Determining which enzymes or receptors the compound interacts with.
- Pathway Analysis : Understanding how these interactions affect biological pathways relevant to disease mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
To contextualize 1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone, we analyze structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
a. 5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile
- Molecular Formula : C₈H₄BrN₃
- Molar Mass : 222.04 g/mol
- Key Differences: The ethanone group in the target compound is replaced by a carbonitrile (-CN) group. The ethanone derivative has a higher molecular weight (257.07 vs. 222.04 g/mol), which may influence pharmacokinetic properties like solubility and membrane permeability.
b. Brominated Dibenzo[c,e]azepine Derivatives (e.g., 1-(2-Bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one)
- Molecular Framework : A dibenzoazepine core with brominated aryl groups .
- Key Differences :
- The dibenzoazepine structure is more complex and rigid compared to the pyrrolopyridazine core.
- Bromine atoms in these derivatives are positioned on aryl rings rather than the heterocycle, affecting reactivity in cross-coupling reactions.
- Applications focus on neuropharmacology (e.g., dopamine receptor modulation) rather than kinase inhibition .
Physicochemical and Reactivity Profiles
Biological Activity
1-(5-Bromopyrrolo[1,2-b]pyridazin-7-yl)ethanone is a brominated derivative of pyrrolopyridazine, a class of fused heterocyclic compounds. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves:
- Preparation of Pyrrolopyridazine : The base structure is synthesized from appropriate precursors.
- Bromination : The pyrrolopyridazine is brominated using agents such as N-bromosuccinimide (NBS).
- Acetylation : The brominated intermediate undergoes acetylation with acetic anhydride to yield the final product.
This synthetic route allows for the introduction of the bromine atom at a specific position, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, including:
- Jurkat Cells : IC50 values indicate significant cytotoxicity (IC50 = 4.64 ± 0.08 µM).
- HeLa and MCF-7 Cells : Effective in reducing cell viability.
The compound was shown to induce cell cycle arrest in the sub-G1 phase, suggesting mechanisms involving apoptosis or necrosis. Additionally, it demonstrated antiangiogenic effects in chick chorioallantoic membrane assays, inhibiting blood vessel formation in tumor tissues .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. Preliminary docking studies indicate promising binding affinities with matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis:
- MMP-2 : Docking energy of -9.0 kcal/mol.
- MMP-9 : Docking energy of -7.8 kcal/mol.
These interactions suggest that the compound may inhibit these enzymes, thereby disrupting tumor growth and spread .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(5-Bromopyrrolo[1,2-b]pyridazin-3-yl)ethanone | Similar structure with bromine at position 3 | Moderate anticancer activity |
| 1-(5-Bromopyrrolo[1,2-b]pyridazin-6-yl)ethanone | Similar structure with bromine at position 6 | Limited data available |
The differences in bromine positioning can significantly affect the reactivity and biological activity of these compounds. The unique substitution pattern of this compound appears to enhance its anticancer efficacy compared to its analogs.
Case Studies
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Study on Anticancer Efficacy : In vitro assays confirmed its ability to inhibit proliferation and induce apoptosis in cancer cell lines.
Q & A
Q. Basic
- NMR : H and C NMR identify substitution patterns and confirm bromine placement. Aromatic protons in pyrrolo-pyridazine systems typically resonate at δ 7.5–9.0 ppm.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₆BrN₂O: calc. 240.97) .
- Elemental Analysis : Confirms purity (>95% as per synthetic standards in ).
Advanced
Ambiguities in NMR assignments (e.g., overlapping signals) can be resolved via 2D techniques (COSY, HSQC) or X-ray crystallography. For instance, crystallographic data in resolved structural ambiguities in a related pyrrolo-pyrimidine derivative by confirming bond angles and torsional strain.
How can researchers optimize reaction yields for large-scale synthesis?
Basic
Key parameters include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during bromination.
- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-reactions .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Advanced
DoE (Design of Experiments) methodologies can systematically vary factors (e.g., stoichiometry, solvent ratio) to identify optimal conditions. For example, fractional factorial designs in highlighted the impact of temperature and mixing rates on degradation during prolonged reactions.
What are the potential applications in medicinal chemistry or materials science?
Basic
The bromine and ketone moieties make this compound a versatile intermediate for:
- Pharmaceuticals : As a building block for kinase inhibitors or antiviral agents, leveraging pyrrolo-pyridazine’s affinity for ATP-binding pockets .
- Fluorescence Probes : Similar ethanone-substituted heterocycles exhibit tunable emission properties (e.g., λem ≈ 450 nm in ).
Advanced
Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets. Additionally, TD-DFT calculations model excited-state behavior for photophysical applications .
How should researchers address discrepancies in spectral data or reproducibility issues?
Q. Advanced
- Data Contradictions : Compare results across multiple techniques (e.g., NMR vs. X-ray in ). If degradation is suspected (as noted in ), monitor reaction stability via HPLC at intervals.
- Reproducibility : Standardize protocols for moisture-sensitive steps (e.g., use of Schlenk lines) and document batch-specific variables (e.g., solvent lot numbers).
What experimental design considerations are critical for studying its stability?
Q. Advanced
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) identify hydrolysis or oxidation products.
- Matrix Effects : Organic degradation in wastewater matrices (as in ) suggests the need for inert atmospheres or stabilizers (e.g., BHT) during long-term storage.
- In Situ Monitoring : Techniques like Raman spectroscopy track real-time structural changes.
How can computational methods enhance research on this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
